2-(Thiomorpholine-4-sulfonyl)benzonitrile
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Overview
Description
2-(Thiomorpholine-4-sulfonyl)benzonitrile is an organic compound with the molecular formula C11H12N2O2S2 It is characterized by the presence of a thiomorpholine ring, a sulfonyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholine-4-sulfonyl)benzonitrile typically involves the reaction of thiomorpholine with a sulfonyl chloride derivative, followed by the introduction of a benzonitrile group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Thiomorpholine Reaction: Thiomorpholine is reacted with a sulfonyl chloride derivative in the presence of a base.
Benzonitrile Introduction: The resulting intermediate is then reacted with a benzonitrile derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholine-4-sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic aromatic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
2-(Thiomorpholine-4-sulfonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Thiomorpholine-4-sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, while the nitrile group can participate in nucleophilic addition reactions. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-4-carbonitrile: Similar structure but lacks the sulfonyl group.
Piperazine-1,4-dicarbonitrile: Contains a piperazine ring instead of a thiomorpholine ring.
Uniqueness
2-(Thiomorpholine-4-sulfonyl)benzonitrile is unique due to the presence of both a thiomorpholine ring and a sulfonyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
918812-56-3 |
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Molecular Formula |
C11H12N2O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-thiomorpholin-4-ylsulfonylbenzonitrile |
InChI |
InChI=1S/C11H12N2O2S2/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-8H2 |
InChI Key |
FSPICYYWHSIIPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
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